Sodium;4-(dipropylsulfamoyl)benzoic acid
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Overview
Description
4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt, also known as probenecid sodium, is a chemical compound with the molecular formula C13H18NNaO4S and a molecular weight of 307.34 g/mol . It is primarily used in the medical field as a uricosuric agent to treat gout and hyperuricemia by increasing the excretion of uric acid in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt typically involves the reaction of p-carboxybenzenesulfonyl chloride with dipropylamine[3][3]. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt involves dissolving sodium hydroxide in purified water, followed by the addition of probenecid. The mixture is heated to around 60°C, and the pH is adjusted to 7.5-10. The solution is then filtered and dried under sterile conditions to obtain the final product as a white or off-white crystalline powder .
Chemical Reactions Analysis
Types of Reactions: 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to sulfoxide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt involves the inhibition of organic-anion transporters in the renal tubules. This inhibition reduces the reabsorption of uric acid, leading to increased excretion in the urine. The compound also inhibits the renal excretion of certain antibiotics, thereby prolonging their therapeutic effects.
Comparison with Similar Compounds
Probenecid: The parent compound of 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt.
Sulfinpyrazone: Another uricosuric agent used to treat gout.
Benzbromarone: A potent uricosuric agent with a different mechanism of action.
Uniqueness: 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt is unique in its dual role as a uricosuric agent and an inhibitor of renal excretion of antibiotics. This dual functionality makes it valuable in combination therapies to enhance the efficacy of antibiotics while managing hyperuricemia.
Properties
Molecular Formula |
C13H19NNaO4S+ |
---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
sodium;4-(dipropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H19NO4S.Na/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);/q;+1 |
InChI Key |
QCCCFHDTBTUDEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.[Na+] |
Origin of Product |
United States |
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